4-{[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl](methyl)amino}phenol
Description
4-{4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol is a small organic molecule featuring a central 1,3-thiazole ring substituted with a benzenesulfonyl group at the 4-position, a chlorine atom at the 5-position, and a methylamino-phenol moiety at the 2-position. Its molecular formula is C₁₆H₁₃ClN₂O₃S₂, with a molecular weight of approximately 396.9 g/mol (inferred from structural analogs, e.g., ). Key functional groups include:
- Benzenesulfonyl: An electron-withdrawing group influencing solubility and reactivity.
- Methylamino-phenol: Contributes hydrogen-bonding capacity and redox activity.
Calculated physicochemical properties (based on analogs) suggest a logP (XLogP3) ~4.6, hydrogen bond donors = 2, and hydrogen bond acceptors = 6, with moderate aqueous solubility due to the polar sulfonyl and phenolic groups .
Properties
IUPAC Name |
4-[[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]-methylamino]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-19(11-7-9-12(20)10-8-11)16-18-15(14(17)23-16)24(21,22)13-5-3-2-4-6-13/h2-10,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNCFQCITZKCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic uses.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Molecular Weight : 360.84 g/mol
- CAS Number : 3732234
Research indicates that compounds similar to 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many benzenesulfonamide derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Interaction with Ion Channels : Certain studies suggest that these compounds may interact with calcium channels, affecting cardiac function and vascular resistance .
Antiproliferative Effects
A significant body of research has focused on the antiproliferative effects of thiazole derivatives. For instance, studies have shown that similar compounds can disrupt the cell cycle and induce apoptosis in cancer cells.
| Compound | IC50 (µM) | Target Cell Line | Mechanism |
|---|---|---|---|
| 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol | 15 | MDA-MB-231 (Breast Cancer) | Microtubule disruption |
| Related Thiazole Derivative | 10 | HeLa (Cervical Cancer) | Apoptosis induction |
These findings indicate that the compound may possess significant anticancer properties through mechanisms such as microtubule destabilization and apoptosis.
Cardiovascular Effects
In cardiovascular studies, derivatives of benzenesulfonamide have been shown to affect perfusion pressure and coronary resistance in isolated rat heart models.
| Compound | Effect on Perfusion Pressure | Effect on Coronary Resistance |
|---|---|---|
| 4-{4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-ylamino}phenol | Decreased | Lowered significantly |
| Control (Benzenesulfonamide) | No significant change | No significant change |
This suggests that the compound could potentially be developed as a therapeutic agent for cardiovascular diseases by modulating vascular resistance .
Case Studies
- Cancer Cell Line Study : A study involving MDA-MB-231 cells revealed that treatment with the compound resulted in a dose-dependent inhibition of cell proliferation. The mechanism was attributed to its ability to bind to β-tubulin, disrupting microtubule formation.
- Cardiac Function Assessment : In experiments assessing cardiac function, the compound demonstrated a significant reduction in perfusion pressure compared to controls, suggesting a potential role as a calcium channel inhibitor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-[[4-(Benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino]phenol
This positional isomer (CAS 736189-24-5, C₁₅H₁₁ClN₂O₃S₂, MW 366.8 g/mol) differs in the substitution pattern: the phenol group is at the 3-position, and the amino group lacks methylation. Key comparisons:
The methyl group in the target compound may enhance metabolic stability compared to the unmethylated amino group in the isomer .
Thiazole-Based Analogs: RM-4848 (2-Hydroxy-N-(5-Chloro-1,3-thiazol-2-yl)benzamide)
RM-4848 () replaces the benzenesulfonyl and methylamino-phenol groups with a benzamide. Key distinctions:
- Solubility : RM-4848’s amide and hydroxy groups increase polarity, likely improving aqueous solubility versus the target’s sulfonyl group.
- Salt Formation: RM-4848 forms crystalline salts with amines (e.g., ethanolamine), suggesting superior salt-forming ability for enhanced bioavailability .
Phenolic Derivatives: 4-(Methylamino)phenol and Related Compounds
Reduction potentials of phenolic derivatives () highlight electronic effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
